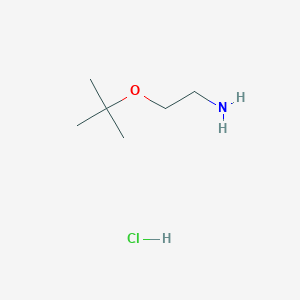

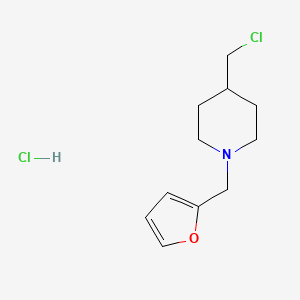

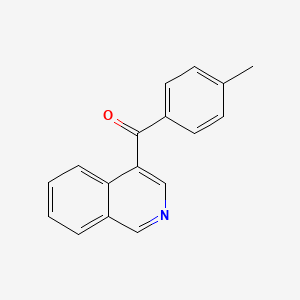

![molecular formula C8H5N3O3 B1455302 Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- CAS No. 35188-04-6](/img/structure/B1455302.png)

Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo-

Übersicht

Beschreibung

Pyrido[2,3-b]pyrazine-2-carboxylic acid is a unique chemical compound with the empirical formula C8H5N3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . This compound has been used in the design and synthesis of a new tailor-made fluorescent core for high-performance OLEDs .

Synthesis Analysis

The synthesis of Pyrido[2,3-b]pyrazine-2-carboxylic acid involves fine-tuning the band gap of the versatile pyrido[2,3-b]pyrazine family, which exhibits a wide range of emissions spanning the entire visible region from blue to red . By choosing reasonable donor units, two thermally activated delayed fluorescence (TADF) molecules are obtained .Molecular Structure Analysis

The molecular structure of Pyrido[2,3-b]pyrazine-2-carboxylic acid is represented by the SMILES stringOC(C1=CN=C2N=CC=CC2=N1)=O . The InChI key for this compound is MTLXFMCARORZEF-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The molecular weight of Pyrido[2,3-b]pyrazine-2-carboxylic acid is 175.14 . Other physical and chemical properties are not explicitly mentioned in the sources.Wissenschaftliche Forschungsanwendungen

Electrochemical DNA Sensing

This compound has been utilized in electrochemical sensing of DNA . The heterocyclic compounds based on pyrido[2,3-b]pyrazine have shown remarkable contributions towards electrochemical DNA sensing applications .

Nonlinear Optical Properties

The pyrido[2,3-b]pyrazine-based heterocyclic compounds have shown very remarkable contributions towards nonlinear optical (NLO) technological applications . These compounds exhibit high NLO response, which is crucial for various applications in photonics and optoelectronics .

Biological Activity

These compounds have been found to exhibit a wide range of biological activities . For instance, they have been explored as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes .

In Vitro Antioxidant Activity

The pyrido[2,3-b]pyrazine-based heterocyclic compounds have been used for in vitro antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs .

Antiurease Activity

These compounds have also been used for antiurease activity . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibitors have therapeutic applications in the treatment of various diseases .

High-Performance OLEDs

Pyrido[2,3-b]pyrazine-based compounds have been used in the development of high-performance organic light-emitting diodes (OLEDs) . These compounds have high photoluminescence quantum efficiency and simple molecular structure, making them suitable for cost-effective multicolor display applications .

Suzuki–Miyaura Cross-Coupling Reaction

These compounds have been used as common intermediates for postcondensation modification by Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds .

Full-Color Fluorescent Materials

The pyrido[2,3-b]pyrazine-based compounds have been used to design and synthesize full-color fluorescent materials . By fine-tuning the band gap, these compounds can exhibit a wide range of emissions spanning the entire visible region from blue to red .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-oxo-4H-pyrido[2,3-b]pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-7-5(8(13)14)10-4-2-1-3-9-6(4)11-7/h1-3H,(H,13,14)(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDMSGUWTREZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(=N2)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

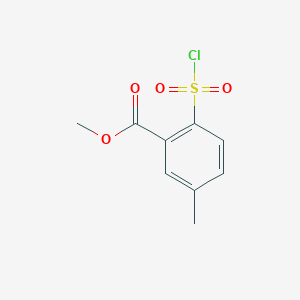

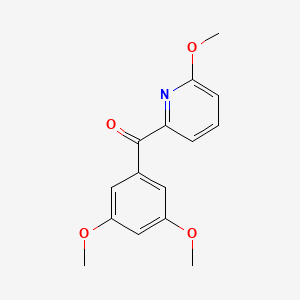

![1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1455220.png)

![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride](/img/structure/B1455230.png)

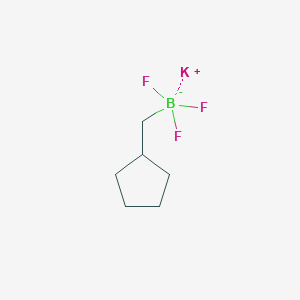

![Potassium [(diethylamino)methyl]trifluoroborate](/img/structure/B1455240.png)